molecular formula C14H16N2O3 B5981757 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide

Cat. No.: B5981757
M. Wt: 260.29 g/mol
InChI Key: KOZHISFCBXNCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a phenoxypropanamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenoxypropanamide, followed by the addition of the oxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide is unique due to its specific substitution pattern on the oxazole ring and the phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-13(9(2)19-16-8)11-6-4-5-7-12(11)18-10(3)14(15)17/h4-7,10H,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZHISFCBXNCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC=C2OC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.